4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone
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Overview
Description
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety attached to a benzophenone core. The methoxy group at the 3-position of the benzophenone ring further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Moiety: The 1,4-dioxa-8-azaspiro[4.5]decane structure can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions to form the spirocyclic acetal.
Attachment to Benzophenone: The spirocyclic moiety is then attached to the benzophenone core via a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group on the benzophenone derivative, such as a halide, which reacts with the spirocyclic amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone involves its interaction with specific molecular targets and pathways. The spirocyclic structure and benzophenone core allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group may also play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone
- 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone
Uniqueness
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone stands out due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-20-4-2-3-19(15-20)21(24)18-7-5-17(6-8-18)16-23-11-9-22(10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFLGZCNNWMHEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642844 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-52-3 |
Source
|
Record name | Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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